dl-Norépinéphrine-d6 Chlorhydrate

Vue d'ensemble

Description

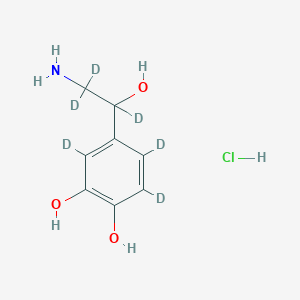

dl-Norepinephrine-d6 Hydrochloride: is a deuterated form of norepinephrine, a catecholamine that functions as a neurotransmitter and hormone. This compound is often used as an internal standard in mass spectrometry due to its stable isotope labeling, which aids in the accurate quantification of norepinephrine levels in biological samples .

Applications De Recherche Scientifique

dl-Norepinephrine-d6 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of norepinephrine levels.

Biology: Employed in studies involving neurotransmitter analysis and metabolic pathway tracing.

Medicine: Utilized in diagnostic testing for catecholamine-secreting tumors such as pheochromocytoma.

Industry: Used in the development of pharmaceuticals and in quality control processes.

Mécanisme D'action

Mode of Action

dl-Norepinephrine-d6 Hydrochloride functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors .

Biochemical Pathways

The compound’s interaction with α1 and β1 adrenoceptors triggers a series of biochemical reactions. These reactions lead to the constriction of peripheral blood vessels (vasoconstriction) and an increase in heart contractility . The overall effect is an increase in blood pressure and coronary blood flow .

Pharmacokinetics

It is known that norepinephrine, the endogenous compound that dl-norepinephrine-d6 hydrochloride mimics, is metabolized via catechol-o-methyltransferase (comt) and monoamine oxidase (mao), and its inactive metabolites are excreted in the urine .

Result of Action

The primary molecular and cellular effects of dl-Norepinephrine-d6 Hydrochloride’s action are increased vasoconstriction, heart contractility, and coronary blood flow . These effects result in an overall increase in blood pressure .

Analyse Biochimique

Biochemical Properties

DL-Norepinephrine-d6 Hydrochloride plays a significant role in biochemical reactions by targeting α1 and β1 adrenoceptors . These receptors are critical in mediating the physiological responses to norepinephrine, including vasoconstriction, increased heart rate, and enhanced myocardial contractility . The compound interacts with various enzymes and proteins, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the metabolism of norepinephrine . These interactions are crucial for the regulation of norepinephrine levels and its physiological effects.

Cellular Effects

DL-Norepinephrine-d6 Hydrochloride influences various types of cells and cellular processes. It affects cell signaling pathways by binding to adrenergic receptors, leading to the activation of downstream signaling cascades . This binding results in increased intracellular calcium levels, which in turn enhances myocardial contractility and vascular smooth muscle contraction . Additionally, DL-Norepinephrine-d6 Hydrochloride can modulate gene expression by activating transcription factors such as cAMP response element-binding protein (CREB), which regulates the expression of genes involved in cellular metabolism and stress responses .

Molecular Mechanism

The molecular mechanism of DL-Norepinephrine-d6 Hydrochloride involves its binding to α1 and β1 adrenoceptors, which are G protein-coupled receptors (GPCRs) . Upon binding, these receptors undergo conformational changes that activate associated G proteins, leading to the production of second messengers such as cyclic AMP (cAMP) and inositol trisphosphate (IP3) . These second messengers then activate various downstream effectors, including protein kinase A (PKA) and protein kinase C (PKC), which mediate the physiological effects of norepinephrine . Additionally, DL-Norepinephrine-d6 Hydrochloride can inhibit or activate specific enzymes, such as MAO and COMT, which regulate its metabolism and degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Norepinephrine-d6 Hydrochloride can change over time due to its stability and degradation . The compound is stable under specific storage conditions, such as at -20°C for up to one month and at -80°C for up to six months . Over time, the degradation of DL-Norepinephrine-d6 Hydrochloride can lead to a decrease in its efficacy and potency . Long-term studies have shown that prolonged exposure to DL-Norepinephrine-d6 Hydrochloride can result in desensitization of adrenergic receptors, reducing its physiological effects .

Dosage Effects in Animal Models

The effects of DL-Norepinephrine-d6 Hydrochloride vary with different dosages in animal models . At low doses, the compound can enhance myocardial contractility and increase heart rate without causing significant adverse effects . At high doses, DL-Norepinephrine-d6 Hydrochloride can induce toxic effects, such as arrhythmias, hypertension, and myocardial ischemia . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a saturation of adrenergic receptors .

Metabolic Pathways

DL-Norepinephrine-d6 Hydrochloride is involved in several metabolic pathways, primarily those related to the metabolism of norepinephrine . The compound is metabolized by enzymes such as MAO and COMT, which catalyze its degradation into inactive metabolites . These metabolic pathways are essential for regulating the levels of norepinephrine and maintaining its physiological effects . Additionally, DL-Norepinephrine-d6 Hydrochloride can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in norepinephrine metabolism .

Transport and Distribution

DL-Norepinephrine-d6 Hydrochloride is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound can be taken up by adrenergic neurons via the norepinephrine transporter (NET), which facilitates its reuptake and storage in synaptic vesicles . Additionally, DL-Norepinephrine-d6 Hydrochloride can bind to plasma proteins, affecting its distribution and bioavailability . The localization and accumulation of the compound within specific tissues are influenced by these transporters and binding proteins .

Subcellular Localization

The subcellular localization of DL-Norepinephrine-d6 Hydrochloride is primarily within adrenergic neurons and synaptic vesicles . The compound is directed to these compartments through specific targeting signals and post-translational modifications . Within synaptic vesicles, DL-Norepinephrine-d6 Hydrochloride is stored and released upon neuronal stimulation, exerting its physiological effects . The activity and function of the compound are influenced by its subcellular localization, as it needs to be in close proximity to adrenergic receptors to exert its effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of dl-Norepinephrine-d6 Hydrochloride typically involves the deuteration of norepinephrine. This process includes the incorporation of deuterium atoms into the norepinephrine molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of dl-Norepinephrine-d6 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. The final product is often provided as a hydrochloride salt to enhance its stability and solubility .

Analyse Des Réactions Chimiques

Types of Reactions: dl-Norepinephrine-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert norepinephrine to its corresponding quinone form.

Reduction: Reduction reactions can convert norepinephrine to its corresponding alcohol form.

Substitution: Substitution reactions can occur at the hydroxyl groups of the catecholamine structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Conditions for substitution reactions typically involve the use of strong acids or bases.

Major Products:

Oxidation: Produces quinone derivatives.

Reduction: Produces alcohol derivatives.

Substitution: Produces various substituted catecholamines.

Comparaison Avec Des Composés Similaires

dl-Norepinephrine Hydrochloride: The non-deuterated form of the compound.

dl-Epinephrine Hydrochloride: Another catecholamine with similar adrenergic activity.

dl-Dopamine Hydrochloride: A precursor to norepinephrine with distinct pharmacological properties.

Uniqueness: dl-Norepinephrine-d6 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly valuable in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification in mass spectrometry .

Propriétés

IUPAC Name |

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-3,5,6-trideuteriobenzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/i1D,2D,3D,4D2,8D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTFHMSZCSUVEU-GVFLBQLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])N)O)[2H])O)O)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

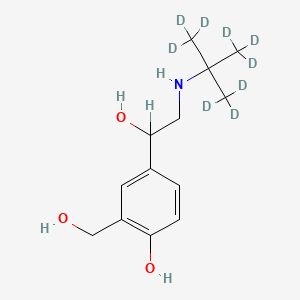

![[(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B602555.png)

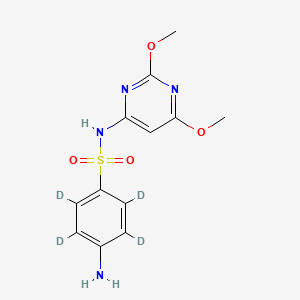

![(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B602564.png)

![2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose](/img/structure/B602565.png)